4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one
CAS No.:
Cat. No.: VC14758062
Molecular Formula: C24H27N3O5
Molecular Weight: 437.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H27N3O5 |
|---|---|
| Molecular Weight | 437.5 g/mol |
| IUPAC Name | 4-[4-(3,5-dimethoxybenzoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one |
| Standard InChI | InChI=1S/C24H27N3O5/c1-31-20-12-17(13-21(15-20)32-2)23(29)25-8-10-26(11-9-25)24(30)18-14-22(28)27(16-18)19-6-4-3-5-7-19/h3-7,12-13,15,18H,8-11,14,16H2,1-2H3 |
| Standard InChI Key | TYAVFDONXLRRSU-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4)OC |
Introduction
The compound 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one is a complex organic molecule featuring a pyrrolidinone core, a piperazine moiety, and a dimethoxyphenyl group. Its molecular formula is C24H27N3O5, indicating a diverse set of functional groups that contribute to its chemical properties and potential biological activities.
Synthesis
The synthesis of 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one typically involves multi-step organic reactions. A proposed synthetic route might include:
-
Formation of the Pyrrolidinone Core: Synthesis of the pyrrolidinone ring through condensation reactions.
-
Introduction of the Piperazine Moiety: Attachment of the piperazine ring to the pyrrolidinone core via carbonylation reactions.
-
Attachment of the Dimethoxyphenyl Group: Incorporation of the dimethoxyphenyl group into the piperazine ring through esterification or amidation reactions.
Potential Applications
The potential applications of this compound include interaction studies with biological targets such as receptors or enzymes. Techniques such as binding assays and molecular docking can help elucidate its mechanism of action and potential therapeutic effects.
Comparison with Similar Compounds
Several compounds share structural similarities with 4-({4-[(3,5-Dimethoxyphenyl)carbonyl]piperazin-1-yl}carbonyl)-1-phenylpyrrolidin-2-one. These include:
| Compound Name | Structure | Notable Features |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)piperazine | Contains a piperazine ring and dimethoxyphenyl group | Known for antidepressant properties |
| N-(4-Methylpiperazin-1-yl)carbonyl derivative | Similar piperazine structure with methyl substitution | Exhibits antimicrobial activity |
| 4-(2-Methylphenyl)pyrrolidinone | Shares the pyrrolidinone core | Investigated for analgesic effects |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume